Ulinastatin
Ulinastatin
Ulinastatin is a multivalent Kunitz-type serine protease inhibitor derived from human urine, with potential protective, anti-fibrinolytic and anticoagulant activities. Upon administration, ulinastatin (or urinary trypsinogen inhibitor) inhibits the activities of a variety of enzymes, including trypsin, chymotrypsin, thrombin, kallikrein, plasmin, elastase, cathepsin, lipase, hyaluronidase, factors IXa, Xa, XIa, and XlIa, and polymorphonuclear leukocyte elastase. In addition, ulinastatin inhibits the excessive release of proinflammatory mediators, such as tumor necrosis factor-alpha, interleukin-6 and -8, and chemokines. Altogether, this agent may improve the microcirculation, perfusion and function of tissues and may protect organ injury.
Brand Name:
Vulcanchem
CAS No.:
80449-31-6
VCID:
VC0036296
InChI:
InChI=1S/C13H16O3/c1-2-6-13(7-3-1)9-15-12(16-10-13)11-5-4-8-14-11/h1-2,4-5,8,12H,3,6-7,9-10H2
SMILES:
C1CC2(CC=C1)COC(OC2)C3=CC=CO3
Molecular Formula:
C13H16O3
Molecular Weight:
220.26 g/mol
Ulinastatin
CAS No.: 80449-31-6
Main Products
VCID: VC0036296
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol
CAS No. | 80449-31-6 |
---|---|
Product Name | Ulinastatin |
Molecular Formula | C13H16O3 |
Molecular Weight | 220.26 g/mol |
IUPAC Name | 3-(furan-2-yl)-2,4-dioxaspiro[5.5]undec-9-ene |
Standard InChI | InChI=1S/C13H16O3/c1-2-6-13(7-3-1)9-15-12(16-10-13)11-5-4-8-14-11/h1-2,4-5,8,12H,3,6-7,9-10H2 |
Standard InChIKey | ODVKSTFPQDVPJZ-UHFFFAOYSA-N |
SMILES | C1CC2(CC=C1)COC(OC2)C3=CC=CO3 |
Canonical SMILES | C1CC2(CC=C1)COC(OC2)C3=CC=CO3 |
Description | Ulinastatin is a multivalent Kunitz-type serine protease inhibitor derived from human urine, with potential protective, anti-fibrinolytic and anticoagulant activities. Upon administration, ulinastatin (or urinary trypsinogen inhibitor) inhibits the activities of a variety of enzymes, including trypsin, chymotrypsin, thrombin, kallikrein, plasmin, elastase, cathepsin, lipase, hyaluronidase, factors IXa, Xa, XIa, and XlIa, and polymorphonuclear leukocyte elastase. In addition, ulinastatin inhibits the excessive release of proinflammatory mediators, such as tumor necrosis factor-alpha, interleukin-6 and -8, and chemokines. Altogether, this agent may improve the microcirculation, perfusion and function of tissues and may protect organ injury. |
Synonyms | acid-stable protease inhibitor Miraclid MR 20 MR 20 (magnetic powder) of urinastatin MR-20 (magnetic powder) trypsin inhibitor MR-20 ulinastatin urinary trypsin inhibitor urinary trypsin inhibitor (68) urinary trypsin inhibitor-like inhibitor (43) urinastatin UTI(68) UTI68 |
Reference | 1: Karnad DR, Bhadade R, Verma PK, Moulick ND, Daga MK, Chafekar ND, Iyer S. Intravenous administration of ulinastatin (human urinary trypsin inhibitor) in severe sepsis: a multicenter randomized controlled study. Intensive Care Med. 2014 Jun;40(6):830-8. doi: 10.1007/s00134-014-3278-8. Epub 2014 Apr 16. PubMed PMID: 24737258; PubMed Central PMCID: PMC4028549. 2: Shen J, Gan Z, Zhao J, Zhang L, Xu G. Ulinastatin reduces pathogenesis of phosgene-induced acute lung injury in rats. Toxicol Ind Health. 2014 Oct;30(9):785-93. doi: 10.1177/0748233712463776. Epub 2012 Oct 16. PubMed PMID: 23075575. 3: Xiao J, Zhu X, Ji G, Yang Q, Kang B, Zhao J, Yao F, Wu L, Ni X, Wang Z. Ulinastatin protects cardiomyocytes against ischemia‑reperfusion injury by regulating autophagy through mTOR activation. Mol Med Rep. 2014 Oct;10(4):1949-53. doi: 10.3892/mmr.2014.2450. Epub 2014 Aug 5. PubMed PMID: 25109305. 4: Leng YX, Yang SG, Song YH, Zhu X, Yao GQ. Ulinastatin for acute lung injury and acute respiratory distress syndrome: A systematic review and meta-analysis. World J Crit Care Med. 2014 Feb 4;3(1):34-41. doi: 10.5492/wjccm.v3.i1.34. eCollection 2014 Feb 4. Review. PubMed PMID: 24834400; PubMed Central PMCID: PMC4021152. 5: Shi XQ, Wang YH, Li JQ, Hu YD, Cheng XR, Li K. [Protective effect of ulinastatin on pulmonary function after cardiopulmonary bypass]. Sichuan Da Xue Xue Bao Yi Xue Ban. 2013 Sep;44(5):752-5. Chinese. PubMed PMID: 24325105. 6: Saigal S, Kapoor G. Ulinastatin: is it worth using in severe sepsis? Intensive Care Med. 2014 Aug;40(8):1185. doi: 10.1007/s00134-014-3341-5. Epub 2014 May 21. PubMed PMID: 24845579. 7: Song B, Bian Q, Shao CH, Li G, Liu AA, Jing W, Liu R, Zhang YJ, Zhou YQ, Hu XG, Jin G. Ulinastatin reduces the resistance of liver cancer cells to epirubicin by inhibiting autophagy. PLoS One. 2015 Mar 27;10(3):e0120694. doi: 10.1371/journal.pone.0120694. eCollection 2015. PubMed PMID: 25815885; PubMed Central PMCID: PMC4376693. |
PubChem Compound | 105102 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume